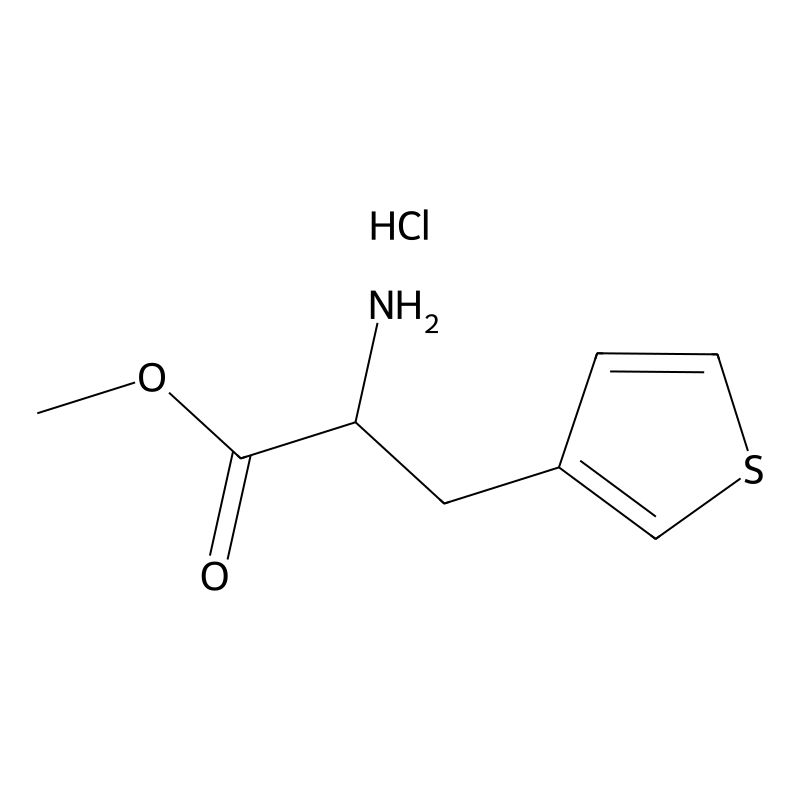

methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C₈H₁₁NO₂S·HCl. This compound is characterized by its unique structure, which includes a thiophene ring—a five-membered aromatic ring containing sulfur—attached to a propanoic acid derivative. The presence of the thiophene moiety contributes to its distinctive chemical properties, making it valuable in various scientific applications, particularly in medicinal chemistry and organic synthesis .

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The amino group can be reduced to create secondary amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amino group, often in the presence of alkyl halides or acyl chlorides .

These reactions allow for the modification of the compound's structure, facilitating the synthesis of more complex molecules.

Research into the biological activity of methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride indicates potential antimicrobial and anti-inflammatory properties. Its structural similarity to known pharmaceuticals suggests that it could serve as a lead compound for developing new therapeutic agents. Preliminary studies have shown that it may interact with biological targets relevant to these activities, although further investigation is necessary to fully elucidate its mechanisms of action .

The synthesis of methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride typically involves the following steps:

- Starting Materials: The reaction generally begins with thiophene-3-carboxaldehyde and methylamine.

- Esterification: An esterification agent is used to facilitate the formation of the propanoate structure.

- Reaction Conditions: Common solvents include ethanol or methanol, and acid catalysts such as hydrochloric acid are often employed. The reaction is usually conducted at room temperature or slightly elevated temperatures .

In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield, followed by purification steps like recrystallization or chromatography .

Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride has diverse applications:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

- Medicine: Ongoing research explores its role as a pharmaceutical intermediate in drug development.

- Industry: It is used in developing new materials and chemical processes .

Studies on interaction profiles indicate that methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride may interact with various biological targets. This includes potential interactions with enzymes involved in inflammatory pathways and microbial resistance mechanisms. Such interactions are critical for understanding its therapeutic potential and guiding future research directions .

Several compounds share structural similarities with methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride. These include:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-2-Amino-3-(thiophen-2-yl)propanoic acid | 137490-86-9 | 0.85 |

| (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid | 63024-25-9 | 0.68 |

| (R)-2-Amino-3-(thiophen-2-yl)propanoic acid | 62561-76-6 | 0.68 |

| (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | 72120-71-9 | 0.68 |

Uniqueness

Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride stands out due to its specific thiophene substitution pattern and its potential biological activities not fully explored in other similar compounds. Its unique combination of properties makes it a candidate for further research in medicinal chemistry, particularly concerning its pharmacological profiles compared to structurally related compounds .